2,4-D Butyl ester

Rainfastness Foliar Retention Phytotoxicity

2,4-D Butyl ester (CAS 94-80-4) is a phenoxyacetic acid hormone-type selective herbicide formulated as an emulsifiable concentrate. As a member of the synthetic auxin class, it exhibits strong systemic translocation and is primarily utilized for the post-emergence control of dicotyledonous broadleaf weeds in grass crops.

Molecular Formula C12H14Cl2O3
Molecular Weight 277.14 g/mol
CAS No. 94-80-4
Cat. No. B1664008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-D Butyl ester
CAS94-80-4
Synonyms2,4-D n-butyl ester
2,4-dichlorophenoxyacetic acid n-butyl ester
butyl 2,4-dichlorophenoxyacetate
butyl ester 2,4-D
Molecular FormulaC12H14Cl2O3
Molecular Weight277.14 g/mol
Structural Identifiers
SMILESCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C12H14Cl2O3/c1-2-3-6-16-12(15)8-17-11-5-4-9(13)7-10(11)14/h4-5,7H,2-3,6,8H2,1H3
InChIKeyUQMRAFJOBWOFNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)
In water, 46 mg/l at 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2,4-D Butyl Ester (CAS 94-80-4) Procurement Guide: Comparative Properties and Formulation Selection


2,4-D Butyl ester (CAS 94-80-4) is a phenoxyacetic acid hormone-type selective herbicide formulated as an emulsifiable concentrate . As a member of the synthetic auxin class, it exhibits strong systemic translocation and is primarily utilized for the post-emergence control of dicotyledonous broadleaf weeds in grass crops [1]. The butyl ester variant is a lipophilic derivative of 2,4-D acid designed to enhance foliar penetration. Its physicochemical profile—characterized by low aqueous solubility (<0.1 g/100 mL at 21°C), a vapor pressure of 0.0±0.8 mmHg at 25°C, and a melting point of 9°C—directly influences its differential field performance relative to water-soluble amine salts and other ester analogs .

2,4-D Butyl Ester Procurement Rationale: Why Salt and Ester Analogs Are Not Interchangeable


Scientific and industrial users cannot simply substitute 2,4-D Butyl ester with generic 2,4-D acid or dimethylamine salt formulations without incurring measurable performance trade-offs. The butyl ester exhibits intrinsically higher lipophilicity and cuticular permeability than amine salts [1]. However, this advantage is coupled with a significantly higher vapor pressure and subsequent volatilization risk compared to amine salts, necessitating distinct risk-management protocols [2]. Furthermore, in-class ester analogs (e.g., isooctyl ester) exhibit different environmental fate profiles; for instance, the isooctyl ester demonstrates higher susceptibility to washoff removal from soil surfaces than amine salts, whereas the butyl ester formulation's behavior varies based on application context [3]. Selection between 2,4-D derivatives is therefore dictated by specific operational constraints—water hardness, ambient temperature, and rainfall probability—as quantified in the evidence below.

2,4-D Butyl Ester Comparative Performance Evidence: Quantitative Differentiation Against Alternative Formulations


Rainfastness and Simulated Rainfall Wash-off Resistance: Butyl Ester vs. Alkanolamine Salt

In controlled greenhouse and field studies simulating rainfall immediately after foliar application, the butoxyethanol (BE) ester of 2,4-D demonstrated significantly superior rainfastness compared to the alkanolamine (AKA) salt. Simulated rainfall less than 1 minute post-treatment reduced the phytotoxicity of the AKA salt to a much greater extent than the BE ester [1]. The effect ranged from complete elimination of herbicidal injury from the AKA salt on soybeans, to no measurable reduction in phytotoxicity of the BE ester on common lambsquarters under identical conditions [1].

Rainfastness Foliar Retention Phytotoxicity Wash-off

Hard Water Antagonism: Ester Formulation Stability vs. Amine Salt Inactivation

Greenhouse trials evaluating the impact of hard water (600 ppm CaCO₃) on 2,4-D efficacy revealed a stark formulation-dependent response. When applied at an equivalent acid equivalent rate of 1.6 kg ae ha⁻¹ to dandelion (Taraxacum officinale), amine salt formulations (including dimethylamine, monomethylamine, isopropylamine, and diethanolamine) were measurably antagonized by hard water, resulting in reduced epinasty and weed control [1]. In contrast, the two ester formulations tested (isooctyl ester and butoxyethyl ester) were not antagonized by hard water [1].

Hard Water Antagonism Formulation Stability Tank Mix

Low-Temperature Efficacy: Ester Activity Under Cold Spring Conditions

Commercial formulation guidance and field observations document that 2,4-D ester formulations exhibit measurably better herbicidal efficacy in cold conditions (e.g., early springtime) compared to 2,4-D amine formulations . This performance advantage is attributed to the ester's lipophilic nature, which facilitates continued cuticular penetration even when plant metabolic activity is reduced at lower ambient temperatures [1]. The amine salts, being more water-soluble, are less able to traverse the waxy plant cuticle when stomatal conductance is limited under cold stress [1]. Ester formulations also enable lower use rates to achieve equivalent control and provide faster symptom development .

Cold Tolerance Spring Application Low Temperature Efficacy Ragwort Control

Volatility and Vapor Drift Risk: Quantitative Trade-off for Ester Efficacy

The enhanced biological activity of 2,4-D butyl ester carries a quantifiable and documented trade-off in volatility. FAO evaluations confirm that amine salt formulations of 2,4-D are less volatile than butyl, ethyl, or isopropyl ester formulations [1]. The ester formulations possess higher vapor pressure—0.0±0.8 mmHg at 25°C for the butyl ester—which increases the potential for off-target vapor drift, particularly under hot, dry environmental conditions [2]. This differential in vapor pressure is the primary driver for recommending amine salts over esters in sensitive crop scenarios or when buffer zone restrictions are stringent [2].

Volatility Vapor Drift Off-target Movement Environmental Fate

Cuticular Penetration and Uptake Kinetics: Lipophilic Ester vs. Hydrophilic Amine

The differential field performance of 2,4-D butyl ester relative to amine salts is mechanistically rooted in its lipophilic physicochemical properties. Esters are lipid soluble and move through the plant cuticle faster than amines, which are more water soluble [1]. This enhanced cuticular permeability enables ester formulations to penetrate the waxy leaf surface and enter the mesophyll more efficiently, thereby accelerating interference with auxin-regulated plant growth processes [1]. The water solubility of the butyl ester is <0.1 g/100 mL at 21°C, confirming its hydrophobic character, whereas amine salts are fully water soluble [2].

Cuticular Penetration Lipophilicity Uptake Kinetics Formulation Science

Intermolecular Reactivity: Base-Catalyzed Hydrolysis and Storage Stability

2,4-D butyl ester undergoes rapid decomposition upon exposure to strong bases, hydrolyzing to the corresponding sodium salt and butanol . This reactivity profile contrasts with amine salt formulations, which are already water-soluble salts and do not undergo the same hydrolytic degradation pathway. The butyl ester is stable in acidic and neutral conditions but is incompatible with alkaline materials [1]. This necessitates segregated storage from alkaline fertilizers and strict avoidance of tank-mixing with high-pH adjuvants or pesticides that could trigger premature hydrolysis and consequent loss of herbicidal efficacy .

Hydrolysis Storage Stability Formulation Compatibility Alkaline Degradation

2,4-D Butyl Ester Application Scenarios: Evidence-Based Procurement Recommendations


Early-Spring Weed Control in Cereals and Grassland Under Cold Conditions

Procure 2,4-D butyl ester formulations for post-emergence broadleaf weed control in winter wheat, barley, rotational grassland, and amenity turf when ambient temperatures are low. Ester formulations maintain better efficacy in cold spring conditions than amine salts . This enables effective early-season suppression of weeds like ragwort, buttercup, and dandelion before they compete with crop establishment, a window where amine salts would underperform .

Operations in Regions with Hard Water Sources or Unpredictable Precipitation

Select 2,4-D butyl ester for spray operations utilizing carrier water with high mineral content (≥600 ppm CaCO₃). Ester formulations are not antagonized by hard water, whereas amine salts suffer measurable reductions in efficacy under identical conditions . Furthermore, the butyl ester's documented rainfastness—with no reduction in phytotoxicity on common lambsquarters under simulated rainfall <1 minute post-application—provides operational insurance against unexpected precipitation events that would otherwise wash off amine salt applications [1].

Tank-Mix Compatibility with Liquid Fertilizer Carriers (UAN)

In burndown and small grain applications where urea ammonium nitrate (UAN) is employed as a spray carrier, ester formulations typically demonstrate better mixing compatibility and reduced tendency to precipitate out of solution compared to amine salts . This formulation property reduces the operational complexity and risk of nozzle clogging or uneven application patterns during high-volume commercial spraying .

Analytical Reference Standard for Residue Monitoring and Quality Control

For laboratories conducting quantitative analysis, environmental fate studies, or quality control of 2,4-D-containing formulations, 2,4-D butyl ester standard (CAS 94-80-4) serves as a certified reference material. It is applicable for calibration of analytical instruments (GC, HPLC) and method validation in compliance with regulatory residue monitoring programs . The compound is typically supplied at certified concentrations (e.g., 100 μg/mL in n-hexane) suitable for direct use in chromatographic workflows [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-D Butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.